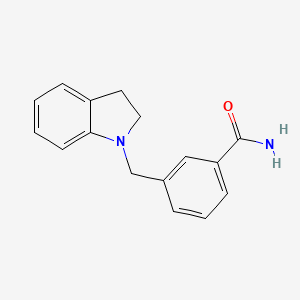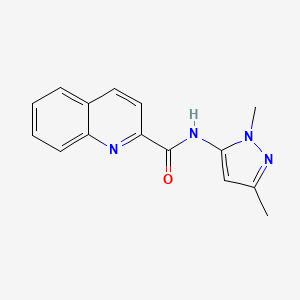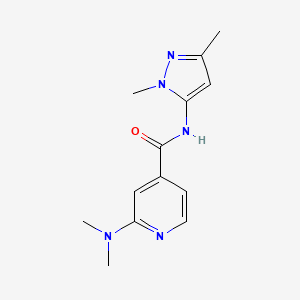
2-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)pyridine-4-carboxamide, also known as DMXAA, is a synthetic small molecule that has been widely studied for its anti-cancer properties. DMXAA was first synthesized in the 1990s and has since been the subject of numerous scientific studies aimed at understanding its mechanism of action and potential applications in cancer treatment.
Mecanismo De Acción
2-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)pyridine-4-carboxamide's mechanism of action is thought to be due to its ability to activate the immune system and induce tumor vascular disruption. 2-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)pyridine-4-carboxamide has been shown to activate the transcription factor NF-κB, leading to the production of pro-inflammatory cytokines. These cytokines are thought to induce tumor vascular disruption, leading to the death of tumor cells.
Biochemical and Physiological Effects:
2-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)pyridine-4-carboxamide has been shown to have a number of biochemical and physiological effects in preclinical studies. These include the activation of the immune system, the induction of tumor vascular disruption, and the release of pro-inflammatory cytokines. 2-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)pyridine-4-carboxamide has also been shown to have anti-angiogenic effects, which may contribute to its anti-tumor activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)pyridine-4-carboxamide has a number of advantages for use in lab experiments. It is a synthetic small molecule that can be easily synthesized on a large scale, making it an attractive candidate for further development and commercialization. 2-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)pyridine-4-carboxamide has also been extensively studied in preclinical models, making it a well-characterized compound for use in lab experiments. However, 2-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)pyridine-4-carboxamide has some limitations, including its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are a number of future directions for the study of 2-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)pyridine-4-carboxamide. One area of research is the development of novel formulations of 2-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)pyridine-4-carboxamide that can improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can be used to predict patient response to 2-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)pyridine-4-carboxamide treatment. Additionally, there is ongoing research aimed at understanding the molecular mechanisms underlying 2-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)pyridine-4-carboxamide's anti-tumor activity, which could lead to the development of more effective anti-cancer therapies. Finally, there is interest in exploring the potential use of 2-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)pyridine-4-carboxamide in combination with other anti-cancer agents to improve treatment outcomes.
Métodos De Síntesis
2-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)pyridine-4-carboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and reaction conditions to produce the final product. While the synthesis of 2-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)pyridine-4-carboxamide is relatively complex, it can be carried out on a large scale, making it a viable candidate for further development and commercialization.
Aplicaciones Científicas De Investigación
2-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)pyridine-4-carboxamide has been extensively studied for its anti-cancer properties. In preclinical studies, 2-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)pyridine-4-carboxamide has been shown to selectively target and kill tumor cells by inducing tumor vascular disruption. This mechanism of action is thought to be due to the activation of the immune system and the release of pro-inflammatory cytokines. 2-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)pyridine-4-carboxamide has also been shown to have anti-tumor effects in a variety of different cancer types, including lung, breast, and prostate cancer.
Propiedades
IUPAC Name |
2-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O/c1-9-7-12(18(4)16-9)15-13(19)10-5-6-14-11(8-10)17(2)3/h5-8H,1-4H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMRYYWWPPSBEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC(=NC=C2)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)pyridine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(dimethylamino)-N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7558832.png)

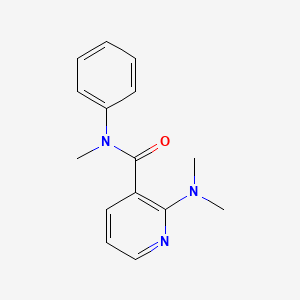
![N-[2-[(1-methylpiperidin-4-yl)amino]phenyl]acetamide](/img/structure/B7558850.png)



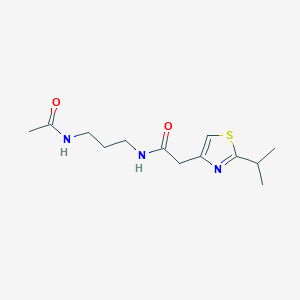
![N-[5-(2,6-dimethylmorpholine-4-carbonyl)-2-methylphenyl]acetamide](/img/structure/B7558893.png)

![3-[(4-Methoxyphenyl)methylamino]-2,2-dimethylpropanoic acid](/img/structure/B7558904.png)
